molecular formula C20H12BrNO3 B2674829 4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-81-6

4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No. B2674829
CAS RN: 886144-81-6
M. Wt: 394.224
InChI Key: SRBGUEUQEMDUHB-UHFFFAOYSA-N
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Description

4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BX-795 and is a potent inhibitor of the TBK1 and IKKε kinases.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Research has developed methods for synthesizing benzamide derivatives, including compounds related to 4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide, through reactions involving bromination and other chemical modifications. These methods are crucial for producing compounds with potential biological activities or for further chemical studies (Cheng De-ju, 2014).

  • Characterization Techniques : Detailed characterization of new compounds is performed using techniques such as NMR, MS, and X-ray crystallography, providing insights into their structural and electronic properties. For example, the characterization of benzamide derivatives has led to understanding their molecular structure and potential reactivity (A. Saeed et al., 2020).

Biological Activities

  • Anticancer Properties : The metabolism of benzamide riboside, a derivative with a structural resemblance, was studied for its anticancer activity, demonstrating how modifications in the benzamide scaffold could lead to significant biological effects. Such studies highlight the therapeutic potential of these compounds (W. Jäger, A. Salamon, T. Szekeres, 2002).

  • CCR5 Antagonists : Derivatives have been synthesized and evaluated as CCR5 antagonists, indicating their potential use in treating conditions such as HIV. The synthesis and bioactivity studies of these compounds are crucial for developing new therapeutic agents (H. Bi, 2014).

Chemical Reactions and Mechanisms

  • Catalytic Reactions : Palladium-catalyzed reactions involving benzamide derivatives, including bromination and C-H bond activation, have been developed. These studies not only expand the toolkit for synthetic chemists but also provide a deeper understanding of reaction mechanisms (Jingjun Yin, S. Buchwald, 2002).

Molecular Design and Drug Discovery

  • Design and Synthesis of Inhibitors : The design and synthesis of benzamide derivatives as FGFR1 inhibitors for the treatment of non-small cell lung cancer exemplify the application of these compounds in targeted drug discovery. Through careful design and synthesis, compounds with significant inhibitory activity against cancer cell lines have been identified (Zixin Xie et al., 2018).

properties

IUPAC Name

4-bromo-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO3/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-16-18(11-14)25-17-4-2-1-3-15(17)19(16)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBGUEUQEMDUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide

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